7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
872848-40-3 |
|---|---|
Molecular Formula |
C22H17FN4O3S |
Molecular Weight |
436.46 |
IUPAC Name |
7-(2-fluorophenyl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H17FN4O3S/c1-26-19-17(21(29)27(2)22(26)30)20(31-12-16(28)13-8-4-3-5-9-13)25-18(24-19)14-10-6-7-11-15(14)23/h3-11H,12H2,1-2H3 |
InChI Key |
WUXCGIMYAZTZJZ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe thioether linkage can be formed by reacting the intermediate with a phenylethyl ketone derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrimidines exhibit significant anticancer activity. For instance, compounds similar to 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Studies have demonstrated that these compounds can interfere with critical signaling pathways involved in cancer progression.
Antimicrobial Effects
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. The presence of the thioether group in this compound enhances its interaction with microbial targets, leading to significant antibacterial and antifungal activities. In vitro tests have shown promising results against a range of pathogenic bacteria and fungi.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of a related pyrimidine derivative on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity. The study concluded that further exploration into the structure-activity relationship could yield more effective analogs.
Case Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics. This study highlighted the potential for developing new antimicrobial agents based on this chemical scaffold.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Structural Analogues with Pyrimido[4,5-d]pyrimidine Core
Key Observations :
- Fusion Position : Pyrimido[5,4-d]pyrimidines exhibit stronger enzyme inhibition than [4,5-d] isomers due to better alignment with active sites .
- Substituent Effects: The 2-fluorophenyl group in the target compound enhances kinase selectivity compared to non-halogenated aryl groups . Piperidinyl-thioether derivatives (e.g., ) show superior solubility but reduced lipophilicity.
Thiazolo- and Oxazolo-Fused Analogues
Key Observations :
Biological Activity
The compound 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 357.40 g/mol. The structure features a pyrimidine core substituted with a fluorophenyl group and a thioether moiety.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- MCF-7 Cell Line : In vitro assays demonstrated significant cytotoxic effects on MCF-7 human breast cancer cells with an IC50 value indicating potent anti-proliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of key survival signaling pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- COX Inhibition : It exhibited selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .
- In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 .
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine is influenced by its structural components:
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of this pyrimidinedione derivative?
To optimize synthesis, employ a multi-step approach:
- Step 1 : Start with mercapto-4-hydroxy-6-aminopyrimidine derivatives as core intermediates, reacting with α,β-unsaturated ketones under reflux conditions in ethanol or DMF. Catalytic bases like K₂CO₃ improve alkylation efficiency (e.g., thioether bond formation at position 5) .
- Step 2 : Introduce fluorophenyl and phenylethyl substituents via nucleophilic substitution or Suzuki coupling. Use Pd catalysts for aryl-aryl bond formation, ensuring regioselectivity .
- Purification : Recrystallize using ethanol/water mixtures to achieve >95% purity. Monitor yields via HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of core intermediate to substituent precursors) to mitigate side reactions .
Q. Which spectroscopic techniques are critical for structural validation?
- IR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1768 cm⁻¹, C=S at ~783 cm⁻¹, and aromatic C-H stretches at ~3127 cm⁻¹) .
- NMR Analysis : Use ¹H NMR to verify substituent integration (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm) and ¹³C NMR for carbonyl carbons (C=O at ~165–170 ppm) .
- Mass Spectrometry : High-resolution LC-MS (e.g., m/z 369.03 [M+H]⁺) ensures molecular weight accuracy and detects impurities .
Q. How do substituents (e.g., 2-fluorophenyl, phenylethylthio) influence physicochemical properties?
- Lipophilicity : The 2-fluorophenyl group enhances logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Electron-Withdrawing Effects : Fluorine at the phenyl para-position stabilizes the pyrimidinedione core via inductive effects, reducing hydrolysis susceptibility .
- Thioether Linkage : The (2-oxo-2-phenylethyl)thio group introduces steric bulk, potentially modulating enzyme binding (e.g., antioxidant or kinase inhibition) .
Advanced Research Questions
Q. How can in-silico docking studies guide the design of derivatives with improved bioactivity?
- Target Selection : Dock the compound against antioxidant enzymes (e.g., SOD1) or kinases (e.g., CDK2) using AutoDock Vina. Prioritize derivatives with docking scores <−8.0 kcal/mol .
- Substituent Optimization : Replace the phenylethylthio group with heterocyclic thiols (e.g., thiophene) to enhance π-π stacking in hydrophobic pockets. Validate with MD simulations to assess binding stability .
Q. What strategies resolve contradictions in experimental data (e.g., antioxidant vs. cytotoxic activity)?
- Assay Context : Antioxidant activity (e.g., DPPH scavenging) may dominate in cell-free systems, while cytotoxicity arises in cellular models due to off-target kinase inhibition. Use orthogonal assays (e.g., ROS detection vs. MTT) to differentiate mechanisms .
- Dose-Response Analysis : Plot IC₅₀ curves to identify concentration thresholds where antioxidant effects plateau and cytotoxicity begins (e.g., >50 μM) .
Q. How can reaction pathways be optimized for large-scale synthesis?
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact while maintaining >85% yield .
- Flow Chemistry : Implement continuous-flow reactors to enhance heat transfer during exothermic steps (e.g., thioether formation), reducing reaction time from 24 h to 4 h .
Q. What computational tools predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME to calculate bioavailability scores and identify metabolic soft spots (e.g., ester hydrolysis at the 2-oxoethyl group) .
- Toxicity Profiling : Run ProTox-II to flag hepatotoxicity risks (e.g., cytochrome P450 inhibition) and guide structural modifications (e.g., replacing methyl groups with hydroxyls) .
Q. How does the compound’s fluorescence profile impact its use in cellular imaging?
- Fluorophore Design : The pyrimidinedione core exhibits weak intrinsic fluorescence (λₑₓ 350 nm, λₑₘ 450 nm). Introduce conjugated aryl groups (e.g., 4-methoxyphenyl) to enhance quantum yield by ~40% .
- Cellular Uptake Tracking : Label with FITC or Cy5 derivatives via NHS-ester coupling to the secondary amine, enabling real-time tracking in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
